molecular formula C8H12F2O2 B1428604 Cyclohexanecarboxylic acid, 4-(difluoromethyl)- CAS No. 1115331-05-9

Cyclohexanecarboxylic acid, 4-(difluoromethyl)-

Cat. No. B1428604
CAS RN: 1115331-05-9
M. Wt: 178.18 g/mol
InChI Key: YYQCHCJHDZCDSW-UHFFFAOYSA-N
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Description

“Cyclohexanecarboxylic acid, 4-(difluoromethyl)-” is an organic compound with the chemical formula C8H11F2O2. It is also known as DFCCA. The IUPAC name for this compound is 4-(difluoromethyl)cyclohexanecarboxylic acid . The compound has a molecular weight of 178.18 .


Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Cyclohexanecarboxylic acid, 4-(difluoromethyl)-” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Coordination Chemistry and Material Science Applications

Cyclohexanecarboxylic acid derivatives, including 4-(difluoromethyl)-cyclohexanecarboxylic acid, have been explored for their coordination chemistry. These compounds, along with other cyclohexanepolycarboxylic acids, show potential applications in materials science, particularly as magnetic materials. Their conformational transformations in the presence of various metal ions under hydrothermal conditions have been studied, with discussions on the α-proton removal mechanism, highlighting their significance in the development of new materials (Zhuo-jia Lin & M. Tong, 2011).

Solid Electrolytes for Dye-Sensitized Solar Cells

The application of cyclohexanecarboxylic acid derivatives extends to the field of energy, particularly in the development of solid electrolytes for dye-sensitized solar cells (DSSCs). Cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide has been utilized as an efficient gelator to solidify ionic liquid electrolytes, demonstrating a significant improvement in power conversion efficiency under simulated sunlight intensity. This showcases the potential of cyclohexanecarboxylic acid derivatives in enhancing the performance and feasibility of DSSCs for practical applications (Jean-David Décoppet et al., 2014).

Environmental and Analytical Chemistry

In the realm of environmental and analytical chemistry, cyclohexanecarboxylic acid derivatives have been identified in wines and other alcoholic beverages, serving as markers for different types of wines or beverages. The development of selective methods based on solid-phase extraction and gas chromatography-mass spectrometry has enabled the detection and quantification of these compounds, contributing to the quality control and characterization of alcoholic products (Elisa Gracia-Moreno et al., 2015).

Synthesis and Drug Discovery

The synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid, a derivative of cyclohexanecarboxylic acid, has been designed as a fluorinated analogue of pharmacologically relevant cyclohexanecarboxylic acids. This compound, due to the presence of fluorine atoms, offers unique properties such as conformational stability, lipophilicity, acidity, and fluorescent properties, making it a promising building block in drug discovery (Pavel K. Mykhailiuk et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . The signal word for this compound is "Warning" . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

4-(difluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQCHCJHDZCDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxylic acid, 4-(difluoromethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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